molecular formula C9H14N3O8P B10772651 2-Amino-uridine-5'-monophosphate

2-Amino-uridine-5'-monophosphate

Cat. No.: B10772651
M. Wt: 323.20 g/mol
InChI Key: ONSQLDCEJIIUJS-XVFCMESISA-N
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Description

2-Amino-uridine-5’-monophosphate is a nucleotide derivative that plays a crucial role in various biological processes. It is an ester of phosphoric acid with the nucleoside 2-amino-uridine. This compound is significant in the synthesis of RNA and is involved in numerous metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-uridine-5’-monophosphate typically involves the phosphorylation of 2-amino-uridine. This can be achieved through chemical or enzymatic methods. In the chemical synthesis route, phosphorylating agents such as phosphorus oxychloride or phosphoric acid are used under controlled conditions to ensure the selective formation of the monophosphate ester.

Industrial Production Methods: Industrial production of 2-amino-uridine-5’-monophosphate often employs biocatalytic processes using microorganisms like Saccharomyces cerevisiae. These microorganisms are engineered to enhance the production yield by optimizing metabolic pathways. The fermentation process involves the use of orotic acid as a precursor, which is converted to the desired nucleotide through a series of enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-uridine-5’-monophosphate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in an organic solvent.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine derivatives, while substitution reactions can produce various substituted uridine monophosphates.

Scientific Research Applications

2-Amino-uridine-5’-monophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-uridine-5’-monophosphate involves its incorporation into RNA during transcription. It interacts with various enzymes and proteins involved in RNA synthesis, influencing the overall process. The compound targets specific molecular pathways, including the pyrimidine metabolism pathway, which is crucial for nucleotide biosynthesis .

Comparison with Similar Compounds

  • Uridine-5’-monophosphate
  • Cytidine-5’-monophosphate
  • Thymidine-5’-monophosphate

Comparison: 2-Amino-uridine-5’-monophosphate is unique due to the presence of an amino group at the 2-position of the uridine base. This modification enhances its reactivity and allows for specific interactions with enzymes and other biomolecules. Compared to uridine-5’-monophosphate, it has distinct chemical properties that make it suitable for specialized applications in research and industry .

Properties

Molecular Formula

C9H14N3O8P

Molecular Weight

323.20 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-4-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C9H14N3O8P/c10-9-11-5(13)1-2-12(9)8-7(15)6(14)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,14-15H,3H2,(H2,10,11,13)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1

InChI Key

ONSQLDCEJIIUJS-XVFCMESISA-N

Isomeric SMILES

C1=CN(C(=NC1=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O

Canonical SMILES

C1=CN(C(=NC1=O)N)C2C(C(C(O2)COP(=O)(O)O)O)O

Origin of Product

United States

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